Cuprous potassium cyanide

Overview

Description

Cuprous potassium cyanide (KCu(CN)₂), also known as potassium dicyanocuprate(I), is a coordination compound formed by the reaction of cuprous cyanide (CuCN) with excess potassium cyanide (KCN) . It crystallizes as monoclinic prisms with a density of 2.38 g/cm³ and is practically insoluble in water but soluble in dimethyl sulfoxide (DMSO) . The compound is highly stable in solution, with minimal free Cu⁺ ions, making it ideal for electroplating applications where controlled copper deposition is critical . Industrially, it is employed in cyanide-based electroplating baths to produce adherent and uniform copper or brass coatings .

Safety and Handling: Classified as hazardous, KCu(CN)₂ requires stringent safety protocols due to its cyanide content, which can release toxic hydrogen cyanide (HCN) upon acidification or decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cuprous potassium cyanide can be synthesized by reacting copper(I) cyanide with potassium cyanide. The reaction typically occurs in an aqueous solution and can be represented by the following equation: [ \text{CuCN} + \text{KCN} \rightarrow \text{KCu(CN)}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of copper(II) sulfate with sodium bisulfite at elevated temperatures, followed by the addition of potassium cyanide. The reaction conditions are carefully controlled to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Cuprous potassium cyanide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) compounds.

Reduction: It can be reduced to metallic copper.

Substitution: Cyanide ions can be substituted by other ligands in coordination complexes.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reactions: Ligands such as ammonia, phosphines.

Major Products Formed:

Oxidation: Copper(II) cyanide, copper(II) oxide.

Reduction: Metallic copper.

Substitution: Various copper(I) complexes with different ligands.

Scientific Research Applications

Cuprous potassium cyanide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of nitriles.

Biology: Employed in biochemical assays and studies involving metal-cyanide complexes.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Widely used in electroplating processes to deposit copper on various substrates, enhancing their electrical conductivity and corrosion resistance.

Mechanism of Action

The mechanism by which cuprous potassium cyanide exerts its effects involves the interaction of cyanide ions with metal centers. Cyanide ions bind strongly to metal ions, forming stable coordination complexes. This binding can inhibit the activity of metal-dependent enzymes and disrupt cellular respiration by interfering with the electron transport chain in mitochondria.

Comparison with Similar Compounds

Cuprous Cyanide (CuCN)

- Formula/Structure : CuCN, a linear polymeric structure .

- Solubility : Insoluble in water but dissolves in KCN or NaCN solutions to form KCu(CN)₂ or NaCu(CN)₂ .

- Stability : Thermally stable but prone to oxidation in acidic conditions.

- Applications: Catalyst in organic synthesis (e.g., preparation of 5-cyanouracil ); precursor to KCu(CN)₂ .

- Toxicity : Highly toxic; regulated under hazardous waste guidelines .

Cupric Cyanide (Cu(CN)₂)

- Formula/Structure : Cu(CN)₂, unstable and rarely isolated.

- Reactivity: Decomposes into CuCN and cyanogen gas ((CN)₂) upon heating or in solution .

- Oxidation State : Contains Cu²⁺, which is reduced to Cu⁺ during decomposition .

- Applications: Limited due to instability; primarily studied in redox reactions .

Sodium Copper Cyanide (NaCu(CN)₂)

- Formula/Structure : NaCu(CN)₂, analogous to KCu(CN)₂ but with sodium.

- Solubility/Stability : Similar to KCu(CN)₂ but more cost-effective due to cheaper NaCN .

- Applications : Used in electroplating baths, though potassium salts are often preferred for superior conductivity .

Silver Cyanide (AgCN)

- Formula/Structure : AgCN, forms linear coordination polymers.

- Reactivity : Dissolves in tertiary arsines but decomposes readily, unlike CuCN .

- Applications : Historically used in silver plating; largely replaced by safer alternatives due to instability .

Potassium Auric Cyanide (KAu(CN)₂)

- Formula/Structure : KAu(CN)₂, a gold(I) cyanide complex.

- Applications : Gold electroplating; contrasts with KCu(CN)₂ in metal center and redox behavior .

Data Tables

Table 1: Comparative Properties of Copper Cyanides

Table 2: Toxicity and Regulatory Status

Key Research Findings

Electroplating Efficiency : KCu(CN)₂-based baths yield superior adhesion and penetration compared to cupric cyanide systems, which are unstable .

Organic Synthesis: CuCN enables cyanation reactions, such as the synthesis of 5-cyanouracil, with yields exceeding 90% .

Decomposition Pathways : Cupric cyanide (Cu(CN)₂) decomposes into CuCN and (CN)₂ gas, limiting its practical use .

Cost Considerations: Sodium copper cyanide (NaCu(CN)₂) is economically favorable but less conductive than potassium analogs .

Biological Activity

Cuprous potassium cyanide (C2CuKN2), an inorganic compound, is a complex of copper(I) cyanide with potassium. This compound has garnered attention due to its unique biological activities and toxicological implications. Understanding its biological activity is crucial for assessing its potential applications and risks in various fields, including medicine, environmental science, and industrial chemistry.

This compound is characterized by its formula C2CuKN2. It forms stable complexes with cyanide ions, which can significantly impact its biological interactions. The compound is known for its use in electroplating and as a catalyst in organic synthesis. Its solubility in certain solvents allows it to participate in various chemical reactions, which can influence its biological behavior.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 134.14 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in water (with CN⁻) |

| Melting Point | Decomposes before melting |

This compound exhibits significant biological activity primarily through its interaction with cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. Cyanide ions inhibit this enzyme, leading to decreased ATP production and potential cellular hypoxia. Research indicates that nitric oxide can reverse cyanide's inhibitory effects on cytochrome c oxidase, suggesting potential therapeutic avenues for cyanide poisoning .

Toxicological Profile

The toxicological profile of this compound indicates several adverse effects across different biological systems:

- Acute Toxicity : Exposure to high doses can result in severe neurological symptoms such as convulsions and tremors, as observed in animal studies .

- Chronic Effects : Long-term exposure has been linked to liver damage, impaired spermatogenesis, and alterations in neurotransmitter levels in the brain .

- Reproductive Effects : Studies indicate that high doses can lead to reproductive toxicity, including decreased sperm count and motility in male rodents .

Case Studies

- Animal Studies : In a controlled study involving rats exposed to this compound, significant histopathological changes were noted in liver tissues, including necrosis and inflammation . These findings underscore the compound's hepatotoxic potential.

- Human Exposure : A review of human case studies revealed instances of liver enzyme elevation following exposure to copper compounds, although specific data on this compound remains limited .

Table 2: Summary of Biological Effects

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cuprous potassium cyanide, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : The synthesis typically involves reacting cuprous cyanide with potassium cyanide in aqueous solutions under controlled temperatures. For example, a documented procedure dissolves cuprous cyanide and potassium cyanide in water, followed by precipitation under specific pH conditions . To optimize yield (e.g., ~30% in some syntheses), variables such as reactant molar ratios, temperature (e.g., 100°C for methyl iodide reactions), and solvent composition should be systematically tested. Reproducibility requires meticulous documentation of reagent purity, reaction time, and post-synthesis washing protocols (e.g., sodium carbonate washes to remove impurities) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound complexes?

- Methodological Answer : X-ray crystallography is critical for resolving coordination geometry, while infrared (IR) spectroscopy identifies cyanide stretching frequencies (e.g., Cu–CN bonds at ~2100 cm⁻¹). Diffuse reflectance spectroscopy can elucidate electronic transitions in solid-state samples. Researchers should cross-validate results with elemental analysis (e.g., Cu and K content) and thermogravimetric analysis (TGA) to confirm hydration states .

Q. How can researchers safely handle this compound given its potential to release toxic hydrogen cyanide (HCN)?

- Methodological Answer : Safety protocols include conducting reactions in fume hoods with HCN gas detectors, using sealed reaction vessels, and employing personal protective equipment (PPE) such as nitrile gloves and respirators. Post-synthesis, residues should be treated with alkaline solutions (e.g., sodium hypochlorite) to neutralize unreacted cyanide .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic stability data for this compound complexes?

- Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., pH, ionic strength). A robust approach involves:

Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Computational validation : Apply density functional theory (DFT) to calculate formation energies and compare with empirical data .

Controlled replication : Reproduce studies under standardized conditions (e.g., IUPAC-recommended buffers) to isolate variables .

Q. What computational frameworks are suitable for modeling the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Molecular dynamics (MD) simulations can predict solvent effects, while quantum mechanical models (e.g., CASSCF) elucidate electron-transfer mechanisms. Researchers should validate models against experimental kinetics (e.g., rate constants for cyanide ligand substitution) and crystallographic data .

Q. How can experimental designs be structured to investigate the ligand-exchange kinetics of this compound in non-aqueous solvents?

- Methodological Answer :

Hypothesis-driven design : Use the PICO framework to define Population (CuCN-KCN complexes), Intervention (solvent polarity), Comparison (aqueous vs. acetonitrile), and Outcomes (exchange rates) .

Data collection : Employ stopped-flow spectroscopy to monitor real-time ligand displacement.

Analysis : Fit kinetic data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .

Q. Tables for Comparative Analysis

Table 1: Synthesis Methods for this compound Complexes

| Reactants | Conditions | Yield | Key Challenges | Reference |

|---|---|---|---|---|

| CuCN + KCN | 100°C, aqueous | 30% | HCN gas evolution | |

| CuCN + MeCN | 135°C, excess MeCN | Low | Stability of nitrile adducts |

Table 2: Analytical Techniques for Structural Characterization

| Technique | Parameters Measured | Limitations |

|---|---|---|

| X-ray crystallography | Bond lengths, angles | Requires single crystals |

| IR Spectroscopy | ν(C≡N) frequencies | Overlap with solvent peaks |

| TGA | Hydration/decomposition | Sample mass sensitivity |

Properties

IUPAC Name |

potassium;copper(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPWEKOUUEEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

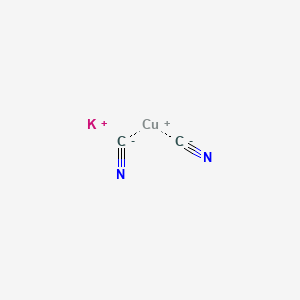

[C-]#N.[C-]#N.[K+].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KCu(CN)2, C2CuKN2 | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014552 | |

| Record name | Cuprous potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS] | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(I) potassium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13682-73-0 | |

| Record name | POTASSIUM CUPROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous potassium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprous potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dicyanocuprate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.